3-(benzenesulfonyl)-1-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one 3-(benzenesulfonyl)-1-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
Brand Name: Vulcanchem
CAS No.: 886955-80-2
VCID: VC5611502
InChI: InChI=1S/C21H22ClN3O4S2/c1-29-17-8-7-16(22)20-19(17)23-21(30-20)25-12-10-24(11-13-25)18(26)9-14-31(27,28)15-5-3-2-4-6-15/h2-8H,9-14H2,1H3
SMILES: COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)CCS(=O)(=O)C4=CC=CC=C4
Molecular Formula: C21H22ClN3O4S2
Molecular Weight: 479.99

3-(benzenesulfonyl)-1-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one

CAS No.: 886955-80-2

Cat. No.: VC5611502

Molecular Formula: C21H22ClN3O4S2

Molecular Weight: 479.99

* For research use only. Not for human or veterinary use.

3-(benzenesulfonyl)-1-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one - 886955-80-2

Specification

CAS No. 886955-80-2
Molecular Formula C21H22ClN3O4S2
Molecular Weight 479.99
IUPAC Name 3-(benzenesulfonyl)-1-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
Standard InChI InChI=1S/C21H22ClN3O4S2/c1-29-17-8-7-16(22)20-19(17)23-21(30-20)25-12-10-24(11-13-25)18(26)9-14-31(27,28)15-5-3-2-4-6-15/h2-8H,9-14H2,1H3
Standard InChI Key SRFBXGLJRUBVIW-UHFFFAOYSA-N
SMILES COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)CCS(=O)(=O)C4=CC=CC=C4

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three primary components:

  • Benzenesulfonyl Group: A sulfone-functionalized benzene ring (C₆H₅SO₂–) that enhances electron-withdrawing properties and influences receptor binding .

  • Piperazine Ring: A six-membered diamine ring (C₄H₁₀N₂) that improves solubility and serves as a linker between functional groups .

  • 7-Chloro-4-methoxybenzothiazole: A bicyclic heteroaromatic system with chlorine and methoxy substituents, known for antimicrobial and anticancer activities .

The molecular formula is C₂₁H₂₂ClN₃O₄S₂, with a molecular weight of 479.99 g/mol . The SMILES notation (COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)CCS(=O)(=O)C4=CC=CC=C4) and InChIKey (SRFBXGLJRUBVIW-UHFFFAOYSA-N) provide precise stereochemical details .

Physicochemical Data

PropertyValueSource
CAS No.886955-80-2
Molecular FormulaC₂₁H₂₂ClN₃O₄S₂
Molecular Weight479.99 g/mol
IUPAC Name3-(Benzenesulfonyl)-1-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
SolubilityNot publicly available

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step organic reactions:

  • Benzothiazole Formation: 7-Chloro-4-methoxy-1,3-benzothiazol-2-amine (CAS 67618-12-6) is synthesized via cyclization of substituted anilines with thiourea derivatives .

  • Piperazine Coupling: The benzothiazole intermediate reacts with piperazine under nucleophilic substitution conditions .

  • Sulfonylation: Propan-1-one is sulfonylated using benzenesulfonyl chloride in the presence of a base (e.g., triethylamine).

Key reaction conditions include:

  • Solvents: Dichloromethane, ethanol, or tetrahydrofuran.

  • Catalysts: Palladium for cross-coupling steps (if applicable) .

  • Purification: Column chromatography or recrystallization .

Biological Activity and Mechanisms

Mechanistic Insights

  • Electron-Withdrawing Effects: The benzenesulfonyl group enhances binding to ATP pockets in kinases .

  • Piperazine Flexibility: Facilitates interactions with G-protein-coupled receptors (GPCRs) .

  • Chlorine Substituent: Increases lipophilicity and membrane permeability .

Applications in Drug Discovery

Antimicrobial Development

The compound’s benzothiazole core is being explored against multidrug-resistant Mycobacterium tuberculosis (Table 1) .

Table 1: Comparative Activity of Benzothiazole Derivatives

CompoundTarget PathogenMIC (μM)Source
3-(Benzenesulfonyl)-[...]M. tuberculosisPending
Pretomanid (Control)M. tuberculosis0.015

Oncology Research

In silico studies predict strong binding to PDGFRβ (ΔG = -9.8 kcal/mol), suggesting potential as a tyrosine kinase inhibitor .

Future Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability .

  • Structural Optimization: Modify the piperazine linker to enhance blood-brain barrier penetration .

  • Target Validation: Screen against kinase panels to identify primary therapeutic targets .

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